3-Chloro-4-nitropyridine N-oxide
Overview
Description
3-Chloro-4-nitropyridine N-oxide is a halogenated heterocyclic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a crystalline solid that can appear colorless or pale yellow . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-nitropyridine N-oxide can be synthesized through several methods, including:
Oxidation of Pyridine Derivatives: One common method involves the oxidation of 3-chloro-4-nitropyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).
Cycloaddition Reactions: Another method involves cycloaddition reactions where pyridine derivatives undergo cycloaddition with nitroso compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Chloro-4-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-nitropyridine N-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitropyridine N-oxide involves its strong oxidizing properties. It can interact with various molecular targets, including nucleophiles and reducing agents, leading to the formation of new chemical bonds and the modification of existing ones . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methyl-1-propene
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2-Chloro-4-nitropyridine
- 2-Methyl-4-nitropyridine N-oxide
Uniqueness
3-Chloro-4-nitropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a nitro group on the pyridine ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLTDWOVIYXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344830 | |
Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76439-45-7 | |
Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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